

# olfactory properties of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives

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<i>Compound of Interest</i>	
Compound Name:	2-Chloro-4,4-dimethylcyclohex-1-ene carboxaldehyde
Cat. No.:	B1405420

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## Introduction to the Core Scaffold: 2,4-Dimethyl-cyclohex-3-ene Carboxaldehyde

2,4-Dimethyl-cyclohex-3-ene carboxaldehyde, known by trade names such as Triplal®, Ligustral, and Cyclal C, is a cornerstone of modern perfumery.<sup>[1][2]</sup> It is prized for its powerful and diffusive character, presenting a complex odor profile described as intensely green, leafy, and aldehydic with distinct citrus undertones.<sup>[1][2]</sup> This versatile scent makes it a valuable component in a wide array of cosmetic and household products.<sup>[1][3]</sup>

The parent aldehyde is typically synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of cis- and trans-isomers.<sup>[2][4]</sup> This cyclohexene carboxaldehyde structure serves as an attractive and versatile starting point for chemical modifications aimed at discovering new and interesting olfactory properties.<sup>[4][5]</sup> The exploration of its derivatives allows for a systematic investigation into structure-activity relationships (SAR), providing crucial insights into how specific functional group alterations impact the final perceived scent.

Table 1: Physicochemical Properties of 2,4-Dimethyl-cyclohex-3-ene Carboxaldehyde

Property	Value	Source(s)
CAS Number	68039-49-6	[6][7][8]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O	[3][7]
Molecular Weight	138.21 g/mol	[3][6]
Appearance	Colorless to light yellow liquid	[1][7]
Boiling Point	196 °C (lit.)	[1][6][7]
Density	0.933 g/mL at 25 °C (lit.)	[1][6][7]
Refractive Index	n <sub>20/D</sub> 1.473 (lit.)	[1][6][7]
Flash Point	~66-70 °C (151-158 °F)	[1][6]
Solubility	Soluble in ethanol and oils	[7]

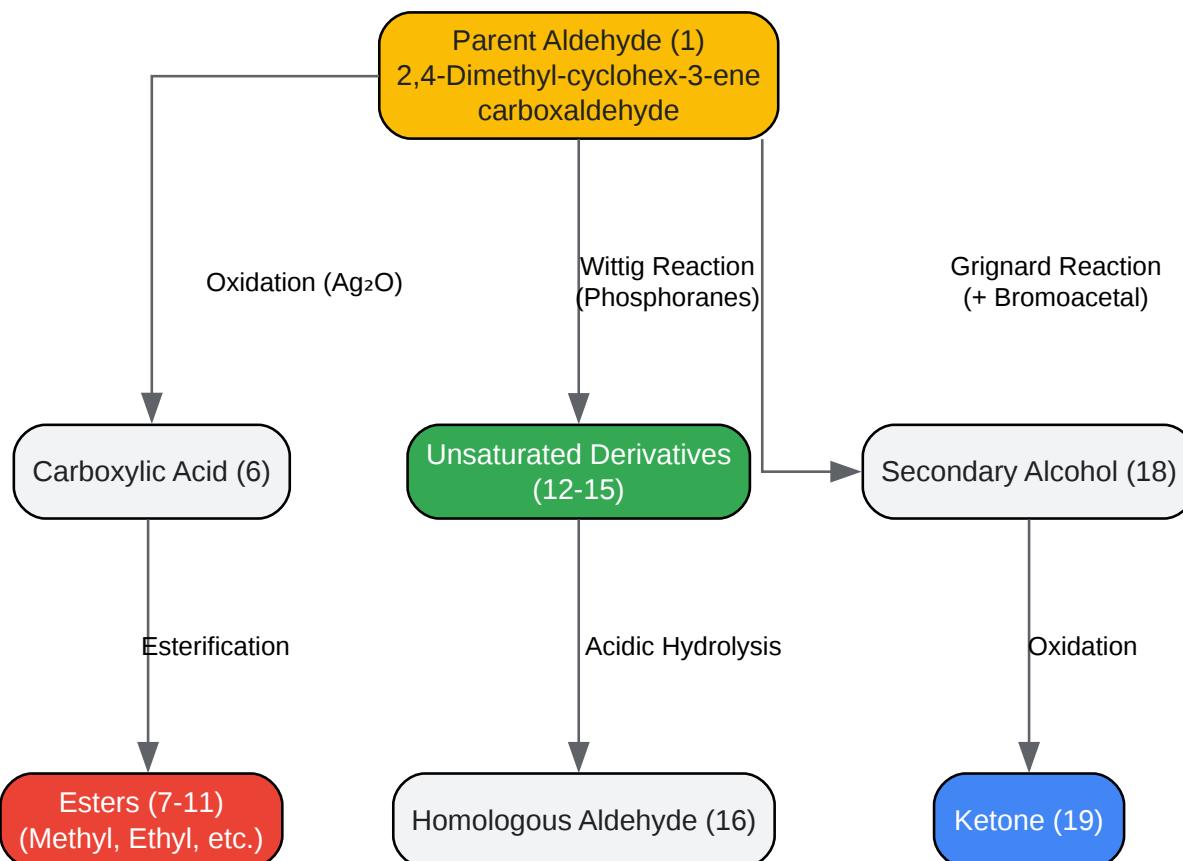
## Synthetic Pathways to Novel Derivatives

The chemical reactivity of the aldehyde functional group and the cyclohexene ring provides multiple avenues for structural modification. A study by Monnier-Benoit et al. outlines several effective strategies for creating a library of derivatives from the parent aldehyde (referred to as compound 1).[4] These transformations are fundamental to exploring the olfactory potential of this chemical family.

Key synthetic routes include:

- Oxidation & Esterification: The aldehyde can be oxidized to its corresponding carboxylic acid, which is then esterified under neutral conditions to yield a variety of esters. This pathway is crucial for converting the sharp aldehydic note into softer, fruitier, or more floral characteristics.[4]
- Wittig Reaction: This reaction allows for the extension of the aldehyde into functionalized, unsaturated side chains, creating homologated aldehydes and other complex structures.[4][9]

- Grignard Reaction: The addition of Grignard reagents to the aldehyde provides a route to secondary alcohols, which can be further oxidized to ketones, introducing new functional groups and significantly altering the molecule's polarity and shape.[4][9]



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Caption: Synthetic routes from the parent aldehyde to key derivatives.

## Olfactory Profile of Key Derivatives

The true value of synthesizing these derivatives lies in their diverse and often unpredictable olfactory properties. The analysis of these compounds reveals that even minor structural changes can lead to dramatic shifts in perceived scent. The following table summarizes the olfactory characteristics of several derivatives synthesized from 2,4-dimethyl-cyclohex-3-ene carboxaldehyde, as evaluated by a sensory panel.[4]

Table 2: Olfactory Properties of Selected Derivatives

Compound	Structural Modification	Odor Description	Potential Application
Parent (1)	Aldehyde	Strong green, leafy, citrus	Green/citrus accords in cosmetics and household products. <a href="#">[1]</a> <a href="#">[2]</a>
Ester (7)	Methyl Ester	Hesperidic-fruity, grapefruit notes	Fruity compositions. <a href="#">[4]</a>
Ester (9)	Pentyl Ester	Typical ester notes, aldehydic tonality, watermelon	Attractive for fruity perfume compositions. <a href="#">[4]</a>
Ester (11)	Phenylethyl Ester	Rosy, weaker than phenylethyl alcohol	Muted floral notes. <a href="#">[4]</a>
Ester (12)	Vinylic Methyl Ester	Heavy floral note	Floral compositions. <a href="#">[4]</a>
Ether (15)	Unsaturated Ether	Not specified, but deemed interesting	Flowery or fruity compositions. <a href="#">[4]</a>
Aldehyde (16)	Homologous Aldehyde	Not specified, but deemed interesting	Flowery or fruity compositions. <a href="#">[4]</a>

This data underscores a critical principle in fragrance chemistry: the dimethylcyclohexenyl skeleton provides a foundational structure, but the specific functional group dictates the final olfactory character.[\[4\]](#)

## Protocols for Olfactory Characterization

To systematically evaluate and validate the olfactory properties of new chemical entities, rigorous and standardized protocols are essential.

### Protocol 1: Sensory Panel Evaluation

Sensory analysis by trained human panelists remains the gold standard for characterizing fragrance compounds.[\[10\]](#)[\[11\]](#)

Objective: To describe the qualitative and quantitative olfactory characteristics of a compound.

Materials:

- Target compound(s)
- Solvent (e.g., dipropylene glycol, ethanol)
- Glass vials
- Standard smelling strips
- Trained sensory panel (5-10 members)
- Controlled evaluation environment (well-ventilated, odor-free booths).[\[12\]](#)

Procedure:

- Sample Preparation: Prepare dilutions of the target compound in the chosen solvent. A standard starting concentration is 10%, but this may be adjusted based on the material's intensity.[\[1\]](#)
- Panelist Screening: Recruit panelists who have been screened for normal olfactory acuity and trained on standard odor descriptors.[\[12\]](#)
- Evaluation: a. Dip a clean smelling strip into the diluted sample, ensuring consistent immersion depth and time. b. Present the strip to the panelist in a controlled booth. c. Instruct panelists to evaluate the odor at different time points (e.g., immediately, after 5 minutes, after 1 hour) to assess the top, middle, and base notes. d. Panelists record their impressions using a standardized questionnaire, rating attributes such as odor character (e.g., fruity, floral, green), intensity, and hedonic tone (pleasantness).
- Data Analysis: Compile the descriptors and intensity ratings from all panelists. Use statistical analysis to determine the consensus odor profile.

## Protocol 2: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[\[13\]](#)[\[14\]](#) It is indispensable for identifying which specific compounds in a complex mixture are responsible for its aroma.[\[15\]](#) [\[16\]](#)

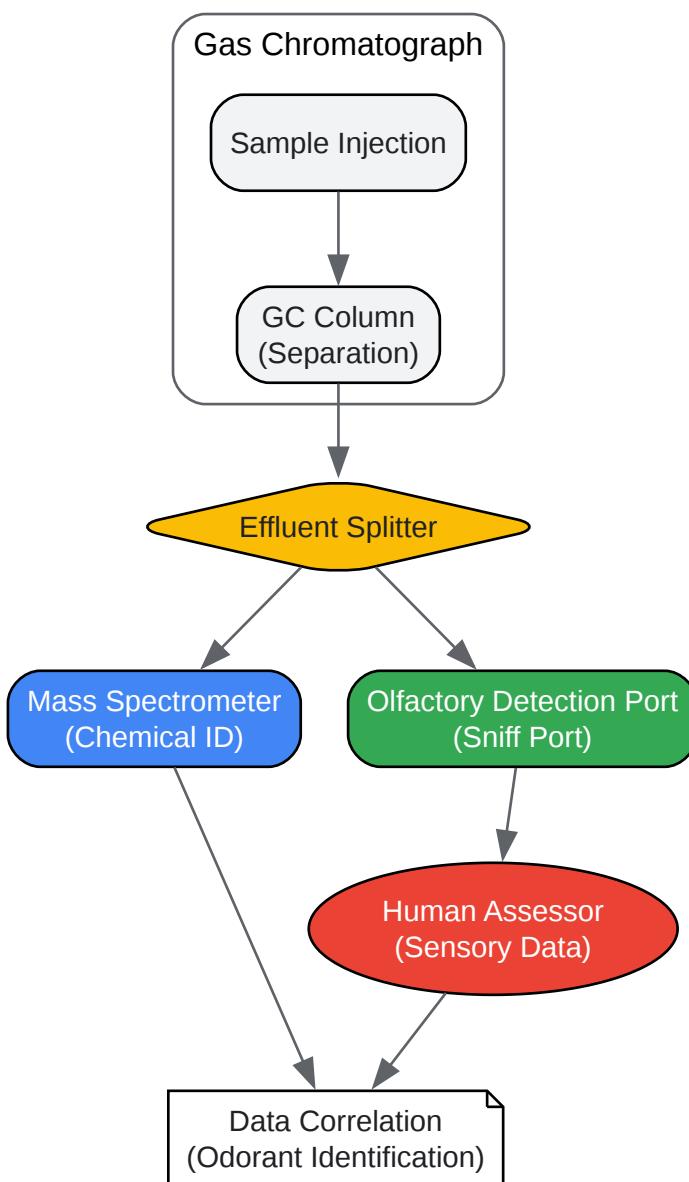
Objective: To separate volatile compounds and identify which are odor-active.

Instrumentation:

- Gas Chromatograph (GC)
- Mass Spectrometer (MS) detector
- Heated transfer line
- Olfactory Detection Port (ODP) or "sniff port"
- Trained human assessor

Procedure:

- Sample Injection: A diluted sample of the fragrance material is injected into the GC.
- Separation: The GC column separates the individual volatile components based on their boiling points and chemical properties.
- Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional detector like an MS for chemical identification, while the other is sent to the heated sniff port.[\[14\]](#)
- Olfactory Detection: A trained assessor sniffs the effluent from the ODP and records the time, duration, intensity, and description of any detected odors.
- Data Correlation: The assessor's sensory data (the "olfactogram") is aligned with the chemical data from the MS detector (the "chromatogram"). This allows for the positive identification of the compounds responsible for specific notes in the overall scent profile.



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Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

## Protocol 3: Odor Threshold Determination

The odor detection threshold (ODT) is the minimum concentration of a substance that can be perceived by the human sense of smell.[17][18] It is a critical measure of an odorant's potency.

Objective: To determine the lowest detectable concentration of a fragrance compound.

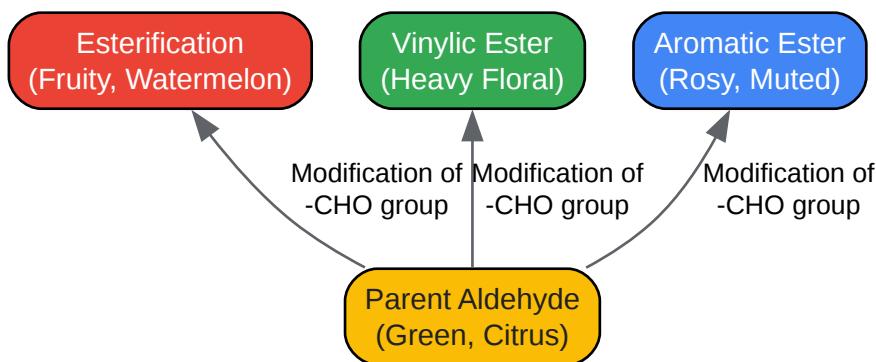
Procedure:

- Stock Solution: Prepare a precise stock solution of the compound in an appropriate solvent.
- Serial Dilution: Create a series of dilutions from the stock solution, typically in geometric progression (e.g., decreasing by a factor of 2 or 3).
- Panel Presentation: Present the samples to a sensory panel in ascending order of concentration, alongside a blank (solvent only). Various methods, such as the three-alternative forced-choice (3-AFC) method, are used where the panelist must identify the vial containing the odorant.[\[19\]](#)
- Threshold Calculation: The group ODT is typically defined as the concentration at which 50% of the panel can correctly detect the odor.[\[13\]](#) This value is often calculated using statistical methods.

## Structure-Activity Relationships (SAR)

The data gathered from synthesizing and evaluating derivatives allows for the formulation of Structure-Activity Relationships (SAR), which are guiding principles for rational fragrance design.[\[20\]](#)[\[21\]](#)

- Aldehyde to Ester: Converting the aldehyde group of the parent compound to an ester (e.g., compounds 7, 9) consistently shifts the odor profile from sharp-green/citrus to fruity and, in some cases, floral.[\[4\]](#) The specific character of the fruitiness is dependent on the alkyl chain of the ester.
- Chain Elongation: The introduction of a vinyl group to create vinylic esters (e.g., compound 12) can introduce heavy floral notes, a significant departure from the parent compound's profile.[\[4\]](#)
- Aromatic Moieties: The addition of an aromatic group, as in the phenylethyl ester (11), can impart rosy notes, though the overall intensity may be reduced.[\[4\]](#)

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Caption: Impact of functional group modification on odor profile.

## Safety and Handling Considerations

2,4-Dimethyl-cyclohex-3-ene carboxaldehyde is classified as a combustible liquid and may cause an allergic skin reaction.<sup>[3][22][23]</sup> Standard personal protective equipment, including gloves and eye protection, should be used during handling.<sup>[6]</sup> It is also noted as being toxic to aquatic life with long-lasting effects.<sup>[22][23]</sup> All newly synthesized derivatives should be handled with appropriate caution, assuming they may possess similar or unknown hazards until a full toxicological assessment can be performed.

## Conclusion

The 2,4-dimethyl-cyclohex-3-ene carboxaldehyde scaffold is a rich platform for the discovery of novel fragrance ingredients. Through systematic chemical modification via pathways such as oxidation, esterification, and Wittig reactions, a broad spectrum of olfactory profiles, from fruity and floral to complex green notes, can be achieved. The rigorous application of sensory analysis and advanced instrumental techniques like GC-O is essential for characterizing these new molecules and elucidating the structure-activity relationships that govern their perception. This integrated approach of synthesis and evaluation provides a powerful engine for innovation in the fields of perfumery and sensory science.

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